Dianhydromannitol

Description

Structure

3D Structure

Properties

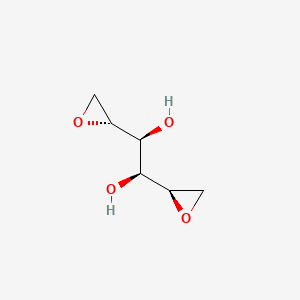

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(1S,2S)-1,2-bis[(2R)-oxiran-2-yl]ethane-1,2-diol |

InChI |

InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4-,5-,6-/m1/s1 |

InChI Key |

AAFJXZWCNVJTMK-KVTDHHQDSA-N |

Isomeric SMILES |

C1[C@@H](O1)[C@H]([C@@H]([C@H]2CO2)O)O |

Canonical SMILES |

C1C(O1)C(C(C2CO2)O)O |

Synonyms |

dianhydromannitol |

Origin of Product |

United States |

Foundational & Exploratory

Dianhydromannitol fundamental properties and characteristics

An In-depth Technical Guide on the Core Fundamental Properties and Characteristics of Dianhydromannitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, characteristics, and applications of this compound, with a focus on two primary isomers: 1,4:3,6-dianhydro-D-mannitol (Isomannide) and 1,2:5,6-dianhydro-D-mannitol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound is a bicyclic organic compound derived from the dehydration of D-mannitol, a sugar alcohol.[1][2] The isomers of this compound, particularly Isomannide, are of significant interest due to their rigid, chiral structures, making them valuable building blocks in various chemical syntheses.[2][3] They serve as key starting materials in the production of biodegradable polymers, pharmaceuticals, and chiral ligands for asymmetric synthesis.[3][4] This guide will primarily focus on the well-characterized 1,4:3,6-dianhydro-D-mannitol (Isomannide) and also provide available information on the 1,2:5,6-dianhydro-D-mannitol isomer.

Chemical and Physical Properties

The fundamental properties of the two this compound isomers are summarized below. These properties are crucial for their application in various fields.

1,4:3,6-Dianhydro-D-mannitol (Isomannide)

Isomannide is a white, crystalline solid that is sparingly soluble in water.[5] It is recognized for its thermal stability and serves as a versatile chiral building block.[1][6]

Table 1: Physicochemical Properties of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][7] |

| Molecular Weight | 146.14 g/mol | [1][7] |

| CAS Number | 641-74-7 | [8] |

| Appearance | White to off-white crystalline powder | [5][9] |

| Melting Point | 80-88 °C | [1] |

| Boiling Point | 372 °C at 760 mmHg | [1][7] |

| 150 °C at 12 mmHg | [1] | |

| Density | 1.475 g/cm³ (25 °C) | [7] |

| Optical Rotation [α]25/D | +89° (c=3 in H₂O) | [8] |

| Water Solubility | Sparingly soluble/Very soluble (reports vary) | [5][7] |

| Vapor Pressure | 4.7E-7 mmHg at 20 °C | [7] |

| pKa | 13.17 | [7] |

| LogP (Octanol/Water) | -1.75 | [7] |

1,2:5,6-Dianhydro-D-mannitol

This isomer is also a key intermediate in chemical synthesis, particularly for the production of polymers and other complex organic molecules.[5]

Table 2: Physicochemical Properties of 1,2:5,6-Dianhydro-D-mannitol

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₄ | [7] |

| Molecular Weight | 146.14 g/mol | [7] |

| CAS Number | 19895-66-0 | [7] |

| IUPAC Name | (1S,2S)-1,2-bis[(2R)-oxiran-2-yl]ethane-1,2-diol | [7] |

| Exact Mass | 146.05790880 Da | [7] |

| Topological Polar Surface Area | 65.5 Ų | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 3 | [7] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound isomers is the acid-catalyzed dehydration of D-mannitol.[1][5]

Synthesis of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)

Isomannide is typically produced by the controlled heating of D-mannitol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under vacuum.[5][10] The reaction proceeds through a two-step dehydration mechanism.[1]

Synthesis of 1,2:5,6-Dianhydro-D-mannitol

The synthesis of 1,2:5,6-dianhydro-D-mannitol can be achieved from D-mannitol through a series of protection and activation steps, followed by intramolecular cyclization. A common route involves the formation of a di-O-isopropylidene derivative, which is then converted to the diepoxide.[11]

Applications in Drug Development

This compound isomers and their derivatives have several applications in the pharmaceutical industry, primarily owing to their chiral nature and rigid structure.

Chiral Building Blocks

Isomannide is a valuable chiral building block for the synthesis of pharmaceutically active compounds.[2][4] Its derivatives have been investigated as protease inhibitors, highlighting its potential in medicinal chemistry.[1]

Cytotoxic Agents and DNA Damage Response

While direct signaling pathways for this compound are not extensively detailed, the closely related dianhydrohexitol, 1,2:5,6-dianhydrogalactitol (DAG), provides a well-studied model for the cytotoxic mechanism of this class of compounds.[1][6][9] Dianhydrogalactitol is a bifunctional alkylating agent that induces inter-strand DNA crosslinks, particularly at the N7 position of guanine.[1] This DNA damage triggers a cellular response that leads to cell cycle arrest and apoptosis, making it an effective anticancer agent.[1][6][9]

The induced DNA damage, especially the formation of double-strand breaks during DNA replication, activates the DNA damage response (DDR) pathway.[1] Key proteins in this pathway include ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DNA double-strand and single-strand breaks, respectively.[1] These kinases then phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2, and the histone variant H2A.X (forming γH2A.X), a marker of DNA double-strand breaks.[1][5] This signaling cascade ultimately leads to cell cycle arrest, primarily in the S and G2/M phases, to allow for DNA repair.[1][9] If the damage is too severe, the p53 tumor suppressor protein is activated, which can induce apoptosis.[5][9]

Experimental Protocols

This section outlines general methodologies for the synthesis and analysis of this compound. Detailed, step-by-step protocols from specific literature are limited; therefore, these represent standard approaches.

General Synthesis of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)

This protocol is a general representation of the acid-catalyzed dehydration of D-mannitol.

Protocol:

-

Reaction Setup: A suitable reaction vessel is charged with D-mannitol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[4]

-

Dehydration: The mixture is heated under reduced pressure to facilitate the removal of water. Typical conditions can range from 140-170°C at pressures of 2-20 kPa.[4][9]

-

Neutralization: After the reaction is complete (monitored by a suitable analytical technique such as TLC or GC), the mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to quench the acid catalyst.[4]

-

Purification: The crude product is then purified, typically by vacuum distillation, to yield pure isomannide.[9]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be used to assess the purity of this compound.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water is often effective. For dinitrate derivatives, a mobile phase of methanol:water (40:60) has been reported.[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength where the analyte absorbs (e.g., 220 nm for dinitrate derivatives).[12]

-

Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase or a suitable solvent.

-

Analysis: The sample is injected into the HPLC system, and the peak area of the analyte is used to determine its purity against a reference standard.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of this compound isomers.

-

Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to confirm the structure and stereochemistry of the molecule.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14][15]

-

Procedure:

-

Add an excess amount of the solid this compound to a known volume of purified water or a relevant buffer in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[14]

-

The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

Stability Assessment

Stability testing is crucial for determining the shelf-life and storage conditions of this compound, especially for pharmaceutical applications. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[8][17][18][19]

-

Long-Term Stability:

-

Accelerated Stability:

-

Analysis: At each time point, the samples are analyzed for purity, appearance, and the presence of degradation products using a validated stability-indicating method, typically HPLC.

Conclusion

This compound, particularly the 1,4:3,6-isomer (Isomannide), is a versatile and valuable platform chemical derived from renewable resources. Its unique structural and chemical properties make it a key intermediate in the synthesis of advanced polymers and pharmaceuticals. The cytotoxic mechanism of the related compound, dianhydrogalactitol, provides a compelling model for the potential of dianhydrohexitols in cancer therapy through the induction of DNA damage and cell cycle arrest. Further research into detailed reaction mechanisms and the development of specific, validated analytical protocols will continue to expand the applications of these important bio-based molecules.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Dianhydrogalactitol synergizes with topoisomerase poisons to overcome DNA repair activity in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 6. 1,2:5,6-dianhydrogalactitol inhibits human glioma cell growth in vivo and in vitro by arresting the cell cycle at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2:5,6-dianhydro-D-mannitol | C6H10O4 | CID 23619611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. 1,2:5,6-dianhydrogalactitol inhibits human glioma cell growth in vivo and in vitro by arresting the cell cycle at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3454603A - Method of preparing 1,4-3,6-dianhydroiditol and 1,4-3,6-dianhydroglucitol - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pharmtech.com [pharmtech.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

An In-depth Technical Guide to 1,4:3,6-dianhydro-D-mannitol: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4:3,6-dianhydro-D-mannitol, commonly known as isomannide, is a rigid, bicyclic diol derived from the dehydration of D-mannitol, a sugar alcohol.[1] Its unique V-shaped structure, inherent chirality, and bifunctionality make it a valuable building block in a variety of applications, including polymer chemistry, pharmaceuticals, and asymmetric synthesis.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of 1,4:3,6-dianhydro-D-mannitol, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Stereochemistry

1,4:3,6-dianhydro-D-mannitol is a heterocyclic compound featuring two fused furan rings.[4] The systematic IUPAC name for this compound is (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol.[3][5] The stereochemistry of isomannide is defined by the endo orientation of both hydroxyl groups at the C-2 and C-5 positions, relative to the V-shaped bicyclic system.[6] This contrasts with its diastereomers, isosorbide (one endo and one exo hydroxyl group) and isoidide (two exo hydroxyl groups).[2][6] The endo positioning of the hydroxyl groups in isomannide allows for the formation of intramolecular hydrogen bonds with the ether oxygens of the adjacent rings, influencing its reactivity and physical properties.[6]

Below is a summary of key identifiers for 1,4:3,6-dianhydro-D-mannitol:

| Identifier | Value |

| IUPAC Name | (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol[3][5] |

| Common Names | Isomannide, 1,4:3,6-Dianhydromannitol[7][8] |

| CAS Number | 641-74-7[7] |

| Molecular Formula | C₆H₁₀O₄[7] |

| Molecular Weight | 146.14 g/mol [7] |

| SMILES | O[C@@H]1CO[C@@H]2--INVALID-LINK--CO[C@H]12[9][10] |

| InChI Key | KLDXJTOLSGUMSJ-KVTDHHQDSA-N[9][10] |

Physicochemical Properties

The physical and chemical properties of 1,4:3,6-dianhydro-D-mannitol are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 80-85 °C | [9][11] |

| Optical Activity [α]25/D | +89° (c = 3 in H₂O) | [9][11] |

| Solubility | Soluble in water, methanol, and chloroform (slightly). | [11] |

Synthesis of 1,4:3,6-dianhydro-D-mannitol

The most common method for synthesizing 1,4:3,6-dianhydro-D-mannitol is the acid-catalyzed dehydration of D-mannitol.[12]

Experimental Protocol: Acid-Catalyzed Dehydration of D-Mannitol

Materials:

-

D-mannitol

-

Sulfuric acid (3 M) or gaseous hydrogen chloride with a cocatalyst like acetic acid[12][13]

-

Sodium hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of D-mannitol and the acid catalyst is prepared. For example, 400 parts of D-mannitol can be heated with 20 parts of acetic acid to 120-140 °C, followed by the introduction of gaseous hydrogen chloride.[13] Alternatively, D-mannitol can be refluxed in 3 M sulfuric acid.[12]

-

Reaction: The mixture is heated under reflux for several hours to facilitate the double dehydration of D-mannitol. The progress of the reaction can be monitored using techniques like ¹³C NMR spectroscopy.[12]

-

Neutralization: After the reaction is complete, the mixture is cooled to room temperature and neutralized with a sodium hydroxide solution.

-

Extraction: The aqueous solution is then extracted multiple times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under vacuum or by recrystallization from a suitable solvent such as acetone to yield pure 1,4:3,6-dianhydro-D-mannitol.[7][13]

Spectroscopic and Crystallographic Data

The structure and purity of 1,4:3,6-dianhydro-D-mannitol are confirmed through various spectroscopic and crystallographic techniques.

Summary of Spectroscopic Data

| Technique | Key Observations | Reference |

| ¹H NMR | Signals corresponding to the protons on the bicyclic core. | [7] |

| ¹³C NMR | Unique signals for each carbon atom in the molecule, confirming the C2 symmetry. | [12] |

| FTIR (cm⁻¹) | Characteristic absorption bands for O-H stretching and C-O stretching of the ether and alcohol functional groups. | [6] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [14] |

Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet of the solid sample or analyze it directly using an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.

-

Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or GC-MS).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

X-ray Crystallography

Single-crystal X-ray diffraction studies have confirmed the bicyclic structure of 1,4:3,6-dianhydro-D-mannitol and its derivatives.[4][15] These studies have provided precise information on bond lengths, bond angles, and the solid-state conformation, confirming the endo orientation of the hydroxyl groups.[4][15]

Biological Activity and Signaling Pathways

While 1,4:3,6-dianhydro-D-mannitol itself is primarily used as a chiral building block, its derivatives have shown interesting biological activities. For instance, certain derivatives have demonstrated potent inhibitory effects on kallikreins 5 and 7 (KLK5 and KLK7), which are serine proteases involved in skin desquamation.[16] Additionally, isomannide has been used in the research of Hepatitis C virus (HCV) infection.[16]

A closely related and commercially significant dianhydrohexitol is isosorbide. Its mononitrate and dinitrate derivatives are well-known vasodilators used in the treatment of angina pectoris.[9] The mechanism of action of these nitrates involves the release of nitric oxide (NO), which triggers a signaling cascade in vascular smooth muscle cells, leading to relaxation.

Signaling Pathway of Isosorbide Mononitrate

The signaling pathway of isosorbide mononitrate provides a relevant example of the biological effects that can be achieved through derivatization of the dianhydrohexitol scaffold. The key steps are:

-

Nitric Oxide (NO) Release: Isosorbide mononitrate is metabolized to release nitric oxide.[9]

-

sGC Activation: NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: cGMP acts as a second messenger and activates protein kinase G (PKG).

-

Vasodilation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.[9]

Experimental Workflow: Synthesis and Characterization

The general workflow for the synthesis and characterization of 1,4:3,6-dianhydro-D-mannitol is outlined in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Isomannide | 641-74-7 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. The solid state and solution conformational behaviour of a chiral 30-crown-10 derivative synthesised from 1,4:3,6-dianhydro-D-mannitol; X-ray crystal structure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. scispace.com [scispace.com]

- 13. US4408061A - Process for the preparation of 1,4-3,6-dianhydro-hexitols - Google Patents [patents.google.com]

- 14. bio-conferences.org [bio-conferences.org]

- 15. HKU Scholars Hub: The solid state and solution conformational behaviour of a chiral 30-crown-10 derivative synthesised from 1,4:3,6-dianhydro-D-mannitol; X-ray crystal structure [hub.hku.hk]

- 16. medchemexpress.com [medchemexpress.com]

Technical Guide: Synthesis of 1,2:5,6-dianhydro-D-mannitol from D-mannitol

Abstract: This document provides an in-depth technical overview for the synthesis of 1,2:5,6-dianhydro-D-mannitol, a valuable chiral building block, from the readily available starting material, D-mannitol. The synthesis is a robust two-step process involving the selective tosylation of the primary hydroxyl groups, followed by a base-promoted intramolecular cyclization. This guide details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data in a structured format for researchers, scientists, and professionals in drug development.

Introduction and Reaction Overview

1,2:5,6-dianhydro-D-mannitol is a C2-symmetric bis-epoxide that serves as a versatile intermediate in the stereocontrolled synthesis of various complex molecules, including HIV-1 protease inhibitors and other biologically active compounds.[1][2] Its synthesis from the inexpensive and naturally occurring sugar alcohol, D-mannitol, makes it an accessible chiral precursor.[2]

The overall transformation proceeds in two distinct steps:

-

Selective Ditosylation: The primary hydroxyl groups at the C-1 and C-6 positions of D-mannitol are selectively reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, to form 1,6-di-O-tosyl-D-mannitol.

-

Intramolecular Cyclization: The resulting ditosylate is treated with a strong base, such as sodium hydroxide or sodium methoxide, to induce a double intramolecular SN2 reaction (Williamson ether synthesis), forming the two epoxide rings and yielding 1,2:5,6-dianhydro-D-mannitol.[2]

Reaction Mechanism and Pathway

The synthesis hinges on the differential reactivity of the hydroxyl groups on the D-mannitol backbone and the excellent leaving group ability of the tosylate moiety.

-

Step 1: Tosylation: The primary hydroxyl groups at C-1 and C-6 are sterically more accessible and therefore more reactive towards the bulky p-toluenesulfonyl chloride than the secondary hydroxyl groups at C-2, C-3, C-4, and C-5. Pyridine acts as both a solvent and a base, activating the hydroxyl groups and neutralizing the HCl byproduct generated during the reaction.[3]

-

Step 2: Cyclization: In the presence of a strong base (e.g., NaOH), the secondary hydroxyl groups at C-2 and C-5 are deprotonated to form alkoxides. These nucleophilic alkoxides then attack the adjacent carbon atoms (C-1 and C-6, respectively), displacing the tosylate groups in an intramolecular SN2 fashion. This concerted reaction occurs with an inversion of stereochemistry at the reacting centers and results in the formation of the two epoxide rings.

Figure 1: Overall reaction pathway for the synthesis.

Experimental Protocols

The following protocols are compiled based on established laboratory procedures.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Step 1: Synthesis of 1,6-di-O-tosyl-D-mannitol

-

Reagents and Setup:

-

Place D-mannitol (e.g., 5.05 g, 27.4 mmol) into a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridine (e.g., 25.0 mL) and heat the mixture to 120 °C for approximately 15 minutes to ensure complete dissolution, then cool the resulting clear solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl) (e.g., 13.10 g, 68.7 mmol, 2.5 eq.) in pyridine (e.g., 10 mL).

-

-

Reaction:

-

Slowly add the TsCl solution dropwise to the cooled D-mannitol solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the mixture at 0 °C for 3 hours.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

-

Work-up and Isolation:

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove the pyridine.

-

Dilute the resulting solid residue with dichloromethane (DCM).

-

Wash the organic solution sequentially with 1 M HCl and a saturated sodium bicarbonate (NaHCO₃) solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1,6-di-O-tosyl-D-mannitol. The product can be further purified by recrystallization. A typical yield for this step is around 71%.[2]

-

Step 2: Synthesis of 1,2:5,6-dianhydro-D-mannitol

-

Reagents and Setup:

-

Suspend the crude 1,6-di-O-tosyl-D-mannitol from the previous step in a suitable solvent like methanol in a round-bottom flask.

-

Prepare a solution of sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in the same solvent.

-

-

Reaction:

-

Add the basic solution to the suspension of the ditosylate.

-

Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess base with a suitable acid (e.g., dilute HCl).

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or chloroform).

-

Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the crude product.

-

Purification via vacuum distillation or column chromatography yields the final 1,2:5,6-dianhydro-D-mannitol. Reported yields for this cyclization step are often modest, in the range of 29-40%.[2]

-

Quantitative Data Summary

The tables below summarize the typical quantities and reaction parameters for the synthesis.

Table 1: Reagent Quantities for Ditosylation of D-mannitol

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |

|---|---|---|---|---|

| D-mannitol | 182.17 | 5.05 | 27.4 | 1.0 |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 13.10 | 68.7 | 2.5 |

| Pyridine | 79.10 | ~35 mL | - | Solvent/Base |

Table 2: Summary of Reaction Conditions and Yields

| Step | Key Reagents | Temperature | Time | Typical Yield |

|---|---|---|---|---|

| 1: Ditosylation | D-mannitol, TsCl, Pyridine | 0 °C to RT | 4 hours | ~71%[2] |

| 2: Cyclization | 1,6-di-O-tosyl-D-mannitol, NaOH | Reflux | Varies | ~29%[2] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Step-by-step experimental workflow.

Conclusion

The synthesis of 1,2:5,6-dianhydro-D-mannitol from D-mannitol is a well-established and valuable procedure for accessing a key chiral intermediate. While the tosylation step proceeds in good yield, the subsequent cyclization can be low-yielding, and optimization of the reaction conditions for this step may be necessary to improve overall efficiency. The protocols and data presented in this guide provide a solid foundation for researchers undertaking this synthesis.

References

An In-depth Technical Guide to the Isomers of Dianhydromannitol and Their Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dianhydromannitol, a bicyclic diol derived from the dehydration of mannitol, exists as three main stereoisomers: isosorbide, isomannide, and isoidide. These rigid, chiral molecules have garnered significant interest in various scientific and industrial fields, particularly in polymer chemistry as sustainable monomers and in the pharmaceutical industry as precursors to active pharmaceutical ingredients. Their unique stereochemistry dictates their physical properties and reactivity, making a thorough understanding of each isomer essential for their effective application. This technical guide provides a comprehensive overview of the physical properties of isosorbide, isomannide, and isoidide, along with detailed experimental protocols for their synthesis, purification, and characterization.

Isomers of this compound

The three isomers of 1,4:3,6-dianhydrohexitol derived from mannitol are distinguished by the stereochemical orientation of their two hydroxyl groups. In the V-shaped bicyclic structure, the hydroxyl groups can be in either an endo (pointing into the "V") or exo (pointing away from the "V") position.

-

Isosorbide (1,4:3,6-dianhydro-D-glucitol): Possesses one exo and one endo hydroxyl group.

-

Isomannide (1,4:3,6-dianhydro-D-mannitol): Features two endo hydroxyl groups.

-

Isoidide (1,4:3,6-dianhydro-L-iditol): Has two exo hydroxyl groups.

Physical Properties

The distinct spatial arrangement of the hydroxyl groups in each isomer significantly influences their physical properties, such as melting point, boiling point, solubility, and optical activity. A summary of these properties is presented in the table below for easy comparison.

| Property | Isosorbide | Isomannide | Isoidide |

| CAS Number | 652-67-5 | 641-74-7 | 28218-68-0 |

| Molecular Formula | C₆H₁₀O₄ | C₆H₁₀O₄ | C₆H₁₀O₄ |

| Molar Mass ( g/mol ) | 146.14 | 146.14 | 146.14 |

| Melting Point (°C) | 61-64 | 80-85 | 63-65 |

| Boiling Point (°C) | 175 (at 2 mmHg) | 150 (at 12 mmHg) | Not available |

| Density (g/cm³) | ~1.35 | ~1.475 | Not available |

| Specific Rotation [α]D | +45° to +47° (c=10, H₂O) | +89° to +92° (c=3, H₂O) | -19° to -21° (c=1, H₂O) |

| Solubility | Highly soluble in water, soluble in ethanol, sparingly soluble in ethyl acetate, insoluble in nonpolar solvents. | Soluble in water and ethanol. | Soluble in water. |

Experimental Protocols

Synthesis and Purification

1. Synthesis of Isosorbide from D-Sorbitol

This protocol describes the acid-catalyzed dehydration of D-sorbitol to produce isosorbide.

-

Materials: D-sorbitol, p-toluenesulfonic acid (p-TSA) or another strong acid catalyst (e.g., sulfuric acid), vacuum distillation apparatus, recrystallization solvents (e.g., ethyl acetate, ethanol).

-

Procedure:

-

In a round-bottom flask equipped with a distillation head and a magnetic stirrer, add D-sorbitol.

-

Add a catalytic amount of p-TSA (typically 1-2 mol%).

-

Heat the mixture under reduced pressure (e.g., <20 mmHg). The temperature is gradually increased to facilitate the two-step dehydration, typically in the range of 120-150°C.

-

Water produced during the reaction is continuously removed by distillation.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

The crude isosorbide is then purified by vacuum distillation.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield crystalline isosorbide.

-

2. Synthesis of Isoidide via Epimerization of Isosorbide

This protocol details the conversion of isosorbide to a thermodynamic equilibrium mixture enriched in isoidide.

-

Materials: Isosorbide, Ruthenium on carbon (Ru/C) catalyst (5 wt%), deionized water, hydrogen gas source, high-pressure reactor, filtration apparatus, vacuum distillation apparatus.

-

Procedure:

-

Charge a high-pressure reactor with isosorbide, 5% Ru/C catalyst (typically 1-5 wt% relative to isosorbide), and deionized water to create a slurry.

-

Seal the reactor and purge it several times with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-60 bar).

-

Heat the reactor to the reaction temperature (e.g., 200-240°C) with constant stirring.

-

Maintain the reaction conditions for a set period (e.g., 2-4 hours) to allow the epimerization to reach equilibrium.

-

After cooling the reactor to room temperature and venting the hydrogen, filter the reaction mixture to remove the Ru/C catalyst.

-

The resulting aqueous solution contains a mixture of isoidide, isosorbide, and a small amount of isomannide.

-

The isomers can be separated by fractional vacuum distillation or preparative chromatography.

-

Characterization Methods

1. Melting Point Determination

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

Finely powder a small amount of the dried this compound isomer.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20°C per minute initially, then slow down to 1-2°C per minute as the expected melting point is approached.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

2. Optical Rotation Measurement

-

Apparatus: Polarimeter, volumetric flask, analytical balance.

-

Procedure:

-

Accurately weigh a specific amount of the this compound isomer (e.g., 1.0 g).

-

Dissolve the sample in a precise volume of a specified solvent (e.g., 10.0 mL of water) in a volumetric flask to obtain a known concentration.

-

Calibrate the polarimeter with a blank solution (the pure solvent).

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Measure the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (typically 20°C).

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

-

Signaling Pathway and Workflow Diagrams

While the this compound isomers themselves are not directly involved in signaling pathways in the traditional sense, their nitrate derivatives are potent vasodilators. The following diagram illustrates the signaling pathway of isosorbide dinitrate.

Caption: Signaling pathway of isosorbide dinitrate leading to vasodilation.

The following diagram illustrates a general workflow for the synthesis and purification of this compound isomers.

Caption: General workflow for this compound isomer synthesis and purification.

A Technical Guide to the Spectroscopic Data of Dianhydromannitol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for dianhydromannitol, focusing on the 1,4:3,6-dianhydro-D-mannitol isomer (Isomannide). Data for its common diastereomer, 1,4:3,6-dianhydro-D-glucitol (Isosorbide), is also included for comparative purposes where relevant. The guide details nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound and its common isomer, isosorbide. These bicyclic sugar alcohols, with the chemical formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol , present distinct spectroscopic features due to their stereochemistry.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise stereochemistry of dianhydrohexitols. The endo- and exo- positions of the hydroxyl groups and protons result in unique chemical shifts and coupling constants.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Proton | Chemical Shift (δ) ppm | Solvent | Reference |

| Isosorbide | H-1a, H-6a | 3.87 (m) | CDCl₃ | [2] |

| H-1b, H-6b | 3.52 (dd) | CDCl₃ | [2] | |

| H-2, H-5 | 4.37 (m) | CDCl₃ | [2] | |

| H-3, H-4 | 4.69 (dd), 4.29 (q) | CDCl₃ | [2] | |

| OH (endo) | 2.50 (d) | CDCl₃ | [3] | |

| OH (exo) | 1.69 (s) | CDCl₃ | [2] | |

| Isomannide Derivative * | Aromatic H | 7.93 (t), 7.77 (d), 7.62 (d) | DMSO-d₆ | [4] |

| Ring H | 5.20 (d), 5.02 (d) | DMSO-d₆ | [4] | |

| Ring H | 4.08 (dd), 3.96 (dd) | DMSO-d₆ | [4] |

*Data for 1,4:3,6-Dianhydro-2,5-di-O-(2,3-dicarboxyphenyl)-d-mannitol Dianhydride.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Carbon | Chemical Shift (δ) ppm | Solvent | Reference |

| Isosorbide Derivative ** | Aromatic C | 154.80, 143.58, 128.02, 115.16 | DMSO-d₆ | [5] |

| Isosorbide Ring C | 88.21, 85.10, 81.08, 75.10, 74.69, 71.83 | DMSO-d₆ | [5] | |

| Isomannide Derivative * | Aromatic C | 165.2, 162.7, 158.4, 140.7, 135.2, 123.5, 119.6, 118.5 | DMSO-d₆ | [4] |

| Isomannide Ring C | 82.2, 79.7, 72.9 | DMSO-d₆ | [4] |

*Data for 1,4:3,6-Dianhydro-2,5-di-O-(2,3-dicarboxyphenyl)-d-mannitol Dianhydride. ***Data for an Isosorbide-bisphenol A derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the key functional groups within the this compound structure. The spectra are characterized by strong absorptions from the hydroxyl and ether groups.

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| ~3430 - 3300 | O-H Stretching (broad) | Hydroxyl (-OH) | [5] |

| ~2920 - 2880 | C-H Stretching (aliphatic) | Alkane (-CH, -CH₂) | [5] |

| ~1220 - 1210 | C-O Stretching | Ether / Alcohol | [5][6] |

| ~1070 | C-O-C Asymmetric Stretching | Fused Ether Rings | [5] |

| ~830 | C-H Out-of-plane Bending | Ring Structure | [5] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns, which can aid in structural confirmation.

Table 4: Mass Spectrometry Data

| Parameter | Value | Method | Reference |

| Molecular Formula | C₆H₁₀O₄ | - | [1] |

| Molecular Weight | 146.14 g/mol | - | [1] |

| Monoisotopic Mass | 146.0579 Da | - | [1] |

| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | ESI-MS | [7] |

| m/z of [M+H]⁺ | 147.0652 | Calculated | - |

| m/z of [M+Na]⁺ | 169.0471 | Calculated | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

This protocol is a representative method for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation : Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[2][4] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument.[2][4]

-

¹H NMR Acquisition :

-

Experiment : Standard 1D proton experiment.

-

Temperature : 298 K.

-

Spectral Width : 0-12 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

Relaxation Delay (d1) : 2-5 seconds to ensure full relaxation of protons.

-

-

¹³C NMR Acquisition :

-

Experiment : Proton-decoupled 1D carbon experiment (e.g., zgpg30).

-

Spectral Width : 0-160 ppm.

-

Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1) : 2-5 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal at 0.00 ppm.

FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

-

Sample Preparation : Place a small amount of the solid this compound powder directly onto the diamond crystal of the ATR accessory. Ensure firm and even contact using the built-in pressure clamp.

-

Instrumentation : Use a benchtop FTIR spectrometer, such as a PerkinElmer Spectrum 100 or a Bruker Tensor 37, equipped with a single-bounce diamond ATR accessory.[8][9]

-

Data Acquisition :

-

Background Scan : Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Scan : Collect the sample spectrum.

-

Spectral Range : 4000 to 650 cm⁻¹.[9]

-

Resolution : 4 cm⁻¹.[9]

-

Number of Scans : Co-add 16 scans for both background and sample to improve the signal-to-noise ratio.[9]

-

-

Data Processing : The instrument software automatically performs an ATR correction and baseline correction to produce the final absorbance spectrum.

Mass Spectrometry Protocol

This protocol describes a typical method for analyzing this compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

-

Sample Preparation : Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile). Dilute this stock to a working concentration of 1-10 µg/mL for injection.

-

Instrumentation : Use a UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer (e.g., Waters ACQUITY UHPLC with a QTRAP 4000 MS).[10][11]

-

LC Conditions :

-

Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[11]

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : A suitable gradient (e.g., 5% B to 95% B over 10 minutes) to elute the analyte.

-

Flow Rate : 0.3-0.5 mL/min.[11]

-

Injection Volume : 5-10 µL.

-

-

MS Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), Positive mode.[7]

-

Scan Range : m/z 100 - 500.

-

Data Acquisition : Full scan mode to identify the parent ion and its common adducts. For further structural analysis, a product ion scan (MS/MS) can be performed on the precursor ion of interest (e.g., m/z 147.1).

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bio-Based Poly(Ether Imide)s from Isohexide-Derived Isomeric Dianhydrides [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. d-nb.info [d-nb.info]

- 8. webbook.nist.gov [webbook.nist.gov]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Screening of Forskolin-Type Diterpenoids of Blumea aromatica DC Using Ultra-High-Performance Liquid Chromatography Tandem Quadrupole Time-Of-Flight Mass Spectrometry Based on the Mass Defect Filtering Approach [mdpi.com]

Thermal Properties and Stability of Dianhydromannitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and stability of dianhydromannitol, a bicyclic diol derived from the dehydration of mannitol. With increasing interest in bio-based materials for pharmaceutical applications, a thorough understanding of the physicochemical characteristics of compounds like this compound is crucial. This document compiles available data on its thermal behavior, outlines relevant experimental protocols for its analysis, and discusses its stability profile.

Introduction to this compound

This compound belongs to a class of compounds known as dianhydrohexitols, which are derived from the double dehydration of hexitols (sugar alcohols). The two primary isomers of this compound are 1,4:3,6-dianhydro-D-mannitol, commonly known as isomannide , and 1,2:5,6-dianhydro-D-mannitol. Isomannide, a rigid, chiral molecule, is the more extensively studied isomer and is the primary focus of this guide. It is valued as a bio-based building block in the synthesis of polymers and has potential applications in pharmaceutical formulations.

The thermal properties and stability of this compound are critical parameters that influence its processing, formulation, and storage. Understanding its melting behavior, thermal decomposition, and response to environmental stressors is essential for its successful application in drug development.

Thermal Properties of this compound (Isomannide)

Key Thermal Parameters

The melting point of a crystalline solid is a critical indicator of its purity and identity. The boiling point provides information about its volatility.

| Property | Value | Source(s) |

| Melting Point (°C) | 80 - 88 | [1][2] |

| 86 (most common) | [1] | |

| 80 - 85 | ||

| Boiling Point (°C) | 372.1 (at 760 mmHg) | [2] |

| 150 (at 12 mmHg) | [1][2] |

Note: A specific enthalpy of fusion for this compound (isomannide) is not widely reported in the literature. This value, which quantifies the energy required to melt the solid, would typically be determined from the endothermic peak of a DSC thermogram.

Thermal Stability and Decomposition

Thermogravimetric analysis is employed to assess the thermal stability of a substance by monitoring its mass as a function of temperature. While a specific TGA curve for pure this compound is not available, studies on polymers incorporating isomannide suggest good thermal stability. Polyimides derived from isomannide have been shown to have decomposition temperatures exceeding 300°C, with a 5% weight loss temperature above 400°C in a nitrogen atmosphere[1]. This indicates that the core this compound structure is robust at elevated temperatures.

The thermal decomposition of this compound is expected to involve the breakdown of its bicyclic ether structure and hydroxyl groups at very high temperatures. The specific degradation products and pathways for the pure compound are not extensively detailed in the available literature.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the thermal properties and stability of a drug substance. The following sections outline methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies, based on established pharmaceutical analysis practices.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and other thermal events.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter equipped with a cooling system.

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound powder into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

DSC Method:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature sufficiently above the melting point (e.g., 120°C) at a constant heating rate of 10°C/min.

-

Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) through the DSC cell to provide an inert atmosphere.

-

Record the heat flow as a function of temperature.

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound powder into a ceramic or aluminum TGA pan.

TGA Method:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

-

Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) over the sample.

-

Record the sample mass as a function of temperature.

Data Analysis:

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The percentage of mass loss at different temperatures is determined from the TGA curve.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

Forced Degradation and Stability Studies

Forced degradation studies are conducted to identify the likely degradation products of a drug substance and to establish the stability-indicating nature of analytical methods. These studies involve subjecting the substance to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Stress Conditions:

-

Hydrolytic:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Neutral: Water at 60°C for 24 hours.

-

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid drug substance at 105°C for 24 hours.

-

Photolytic: Solid drug substance exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective hydrolytic and oxidative media.

-

For thermal and photolytic studies, expose the solid powder to the specified conditions.

-

At appropriate time points, withdraw samples and neutralize if necessary.

-

Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.

Visualizations

The following diagrams illustrate the logical workflow for the thermal and stability analysis of a drug substance like this compound.

Caption: Workflow for Thermal and Stability Analysis.

Summary and Conclusion

This compound, particularly the isomannide isomer, is a thermally stable molecule with a well-defined melting range. The available data indicates its suitability for pharmaceutical applications where thermal processing may be involved. However, a complete thermal profile, including a precise enthalpy of fusion and detailed decomposition kinetics of the pure substance, warrants further investigation.

The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct thorough thermal and stability assessments of this compound. Adherence to these standardized methods will ensure the generation of high-quality data, which is essential for regulatory submissions and for ensuring the safety and efficacy of final drug products. Future studies should aim to publish the DSC and TGA thermograms of pure this compound to fill the existing gaps in the scientific literature.

References

Solubility of Dianhydromannitol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dianhydromannitol, a key bio-based platform chemical, in common organic solvents. Due to the limited availability of direct quantitative data for 1,4:3,6-dianhydro-D-mannitol (also known as isomannide) in publicly accessible literature, this guide also presents qualitative solubility information, data for a closely related isomer, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a bicyclic diol derived from the dehydration of mannitol. The most common isomer is 1,4:3,6-dianhydro-D-mannitol (isomannide). It is a rigid, chiral molecule that is gaining significant interest as a renewable building block for polymers, pharmaceuticals, and other specialty chemicals. Understanding its solubility is crucial for its application in synthesis, formulation, and processing.

Qualitative Solubility of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)

While specific quantitative data is scarce, literature suggests that 1,4:3,6-dianhydro-D-mannitol is soluble in a range of polar organic solvents. This is often inferred from its use in polymerization reactions where it is dissolved in solvents to react with other monomers.

-

Alcohols: Isomannide is reported to be soluble in alcohols such as methanol, ethanol, and isopropanol. This is supported by its use as a reaction solvent in processes involving isomannide and the challenge of removing the unreacted monomer from reaction mixtures using methanol.

-

Ketones: Acetone is mentioned as a potential solvent for reactions involving isomannide, indicating some degree of solubility.

-

Ethers: Tetrahydrofuran (THF) has been used as a solvent for polymers derived from isomannide, suggesting the monomer may also have some solubility in it.

-

Amides: Solvents like N,N-dimethylformamide (DMF) are commonly used for the synthesis of polyesters and polyamides from isomannide, implying its solubility.

Quantitative Solubility Data for a this compound Isomer

In the absence of comprehensive data for 1,4:3,6-dianhydro-D-mannitol, the following table summarizes the solubility of one of its isomers, 2,5-Anhydro-D-mannitol . It is important to note that while structurally related, the solubility of different isomers can vary. This data is presented for illustrative purposes.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | Not Specified | ~ 5 |

| Dimethyl sulfoxide (DMSO) | Not Specified | ~ 30 |

| Dimethylformamide (DMF) | Not Specified | ~ 25 |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound in an organic solvent is the isothermal equilibrium method, followed by quantitative analysis.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid crystallization upon cooling.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This removes any undissolved microcrystals.

-

Determine the mass of the collected filtrate.

-

-

Quantitative Analysis:

-

The concentration of this compound in the filtrate can be determined by various methods:

-

Gravimetric Method: Evaporate the solvent from the weighed filtrate under vacuum or in a fume hood and weigh the remaining solid this compound.

-

Chromatographic Method (HPLC/GC): Dilute a known volume of the filtrate with a suitable solvent and analyze it using a pre-calibrated HPLC or GC method.

-

-

-

Calculation of Solubility:

-

From Gravimetric Method:

-

Solubility ( g/100 mL) = (mass of dried this compound / volume of filtrate) x 100

-

-

From Chromatographic Method:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and back-calculate the concentration in the original filtrate.

-

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Logical Relationship for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be understood through the interplay of intermolecular forces and thermodynamic principles.

Disclaimer: This document is intended for informational purposes for a technical audience. The solubility data for the isomer is provided as a reference and may not be representative of 1,4:3,6-dianhydro-D-mannitol. It is highly recommended to determine the solubility of this compound experimentally for any specific application.

The Genesis of a Chiral Building Block: A Technical Guide to the Discovery and Historical Research of Dianhydromannitol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical research context of dianhydromannitol, a versatile chiral building block derived from D-mannitol. This document provides a comprehensive overview of the two primary isomers, 1,4:3,6-dianhydromannitol (isomannide) and 1,2:5,6-dianhydro-D-mannitol, detailing their initial synthesis, key developments in their preparation, and their evolution as significant scaffolds in various scientific domains. Particular emphasis is placed on quantitative data, detailed experimental protocols from seminal publications, and visual representations of synthetic pathways to furnish a thorough resource for researchers and professionals in drug development and materials science.

Introduction: The Two Faces of this compound

This compound refers to two isomeric compounds derived from the twofold intramolecular dehydration of D-mannitol, a readily available sugar alcohol. These isomers, 1,4:3,6-dianhydromannitol and 1,2:5,6-dianhydro-D-mannitol, possess distinct chemical structures and properties that have rendered them valuable in a multitude of research and industrial applications. Their rigid, chiral frameworks have been exploited in polymer chemistry, asymmetric synthesis, and the development of novel therapeutics. This guide will delve into the historical journey of both isomers, from their initial discoveries to their establishment as key chiral synthons.

The Discovery and Historical Context

The story of this compound begins in the late 19th century with the exploration of sugar alcohol chemistry. The initial focus was on the bicyclic ether structure of what is now known as isomannide.

1,4:3,6-Dianhydromannitol (Isomannide)

The first mention of a dianhydride of mannitol appeared in 1884, in a publication by Fauconnier in the Bulletin de la Société Chimique de France. This early work laid the foundation for future investigations into the structure and synthesis of this novel compound. However, it was the extensive work of L. F. Wiggins and R. Montgomery in the 1940s that solidified the understanding of 1,4:3,6-dianhydromannitol and its synthesis from sucrose. Their research, published in the Journal of the Chemical Society, provided a more detailed characterization and a practical route to this and other anhydro sugar alcohols.[1][2]

1,2:5,6-Dianhydro-D-mannitol

The diepoxide isomer, 1,2:5,6-dianhydro-D-mannitol, emerged in the scientific literature later. A key early publication by L. F. Wiggins in the Journal of the Chemical Society in 1946 described the synthesis of derivatives of this compound.[3] This diepoxide, with its two reactive oxirane rings, presented a different set of synthetic possibilities compared to the more stable bicyclic ether structure of isomannide. Its development has been closely linked to the use of protecting groups and the synthesis of tosylate esters of D-mannitol, which serve as crucial intermediates for the intramolecular cyclization to form the epoxide rings.

Quantitative Data from Historical and Key Experiments

The following tables summarize key quantitative data from the literature, providing a comparative overview of the physical properties and reaction yields for the synthesis of the two this compound isomers and their important precursors.

Table 1: Physical Properties of this compound Isomers and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,4:3,6-Dianhydro-D-mannitol | C₆H₁₀O₄ | 146.14 | 80-85 |

| 1,2:5,6-Dianhydro-D-mannitol | C₆H₁₀O₄ | 146.14 | 65-66[4] |

| 1,2:5,6-Di-O-isopropylidene-D-mannitol | C₁₂H₂₂O₆ | 262.30 | Not applicable |

| 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | C₁₈H₃₀O₆ | 342.43 | 103-105 |

Table 2: Summary of Key Synthesis Yields

| Product | Starting Material | Key Reagents | Reported Yield | Reference |

| 1,2:5,6-Di-O-isopropylidene-D-mannitol | D-Mannitol | Acetone, Zinc Chloride | 87% | Alvarenga et al. (2006)[5] |

| 1,2:5,6-Di-O-isopropylidene-D-mannitol | D-Mannitol | 2,2-dimethoxypropane, Aquivion-H | 76% | Org. Biomol. Chem., 2014[6] |

| 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | D-Mannitol | Cyclohexanone, BF₃·OEt₂ | Not specified | Org. Synth. 2022[7] |

| 1,2:5,6-Dianhydro-3,4-O-isopropylidene-L-mannitol | 3,4-O-Isopropylidene-L-mannitol | Triphenylphosphine, DEAD | 60-80% | Org. Synth. procedure[8] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound and its precursors, adapted from the literature.

Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol (Alvarenga et al., 2006)[6]

-

Reaction Setup: A round-bottomed flask is charged with zinc chloride (40 g, 293 mmol). The flask is heated to remove any moisture and then cooled to room temperature under a calcium chloride drying tube.

-

Addition of Reagents: Anhydrous acetone (200 mL) is added, and the flask is swirled to dissolve the zinc chloride. D-mannitol (10 g, 54.9 mmol) is then added in one portion.

-

Reaction: The mixture is stirred at room temperature. The dissolution of D-mannitol after approximately 5 hours indicates the formation of the acetal.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of potassium carbonate (150 mL). The resulting mixture is vigorously stirred, and the zinc carbonate precipitate is removed by filtration and washed with acetone.

-

Extraction and Purification: The filtrate is concentrated to remove most of the acetone. The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is purified by crystallization.

Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene-L-mannitol (Organic Syntheses procedure)[9]

-

Reaction Setup: A 1-L, two-necked, round-bottomed flask is equipped with a nitrogen inlet, an addition funnel, and a magnetic stir bar.

-

Addition of Reagents: The flask is charged with 3,4-O-isopropylidene-L-mannitol (14.5 g, 0.065 mol), 160 mL of dry toluene, and triphenylphosphine (42.9 g, 0.163 mol).

-

Reaction: The stirred suspension is cooled in an ice bath under a nitrogen atmosphere. Diethyl azodicarboxylate (DEAD) (25.9 mL, 0.163 mol) is added dropwise over 20 minutes, during which the reaction mixture becomes homogeneous.

-

Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure. The product is then purified by chromatography to yield the diepoxide.

Visualizing the Synthetic Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathways and relationships in this compound chemistry.

Caption: Synthetic pathways from D-Mannitol to its dianhydro isomers.

Caption: Protected pathway to 1,2:5,6-Dianhydro-D-mannitol.

Evolution of Research and Applications

The initial research into dianhydromannitols was primarily focused on fundamental carbohydrate chemistry. However, the unique structural features of these molecules soon led to their exploration in a wider range of applications.

-

Polymer Chemistry: The rigid, bicyclic structure of isomannide has made it an attractive monomer for the synthesis of bio-based polymers, including polyesters, polyamides, and polyurethanes. These polymers can exhibit high glass transition temperatures and improved thermal stability.

-

Medicinal Chemistry: The chirality and defined stereochemistry of both isomers have made them valuable starting materials for the synthesis of complex chiral molecules, including pharmaceuticals. The diepoxide, in particular, serves as a precursor for the synthesis of various biologically active compounds, including potential anti-cancer and anti-viral agents. For example, dianhydrogalactitol, a related hexitol diepoxide, has been investigated for its antiproliferative properties.[9]

-

Asymmetric Synthesis: Dianhydromannitols and their derivatives have been employed as chiral ligands and auxiliaries in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

Conclusion

From their early discovery as curiosities in sugar chemistry, the dianhydromannitols have evolved into indispensable tools for chemists in both academic and industrial settings. The historical progression of their synthesis from simple acid-catalyzed dehydration to more controlled, protecting-group-assisted strategies highlights the advancements in organic chemistry. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and properties of these chiral building blocks is essential for their effective application in the creation of novel materials and therapeutics. This guide provides a foundational resource to support and inspire future innovations based on the versatile this compound scaffold.

References

- 1. scilit.com [scilit.com]

- 2. 86. Anhydrides of polyhydric alcohols. Part VI. 1 : 4-3 : 6-Dianhydro mannitol and 1 : 4-3 : 6-dianhydro sorbitol from sucrose - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 75. The anhydrides of polyhydric alcohols. Part II. Derivatives of 1 : 2–5 : 6-dianhydro mannitol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US20020037328A1 - Hexitol compositions and uses thereof - Google Patents [patents.google.com]

Dianhydromannitol: A Bio-Based Building Block - A Technical Guide to its Natural Occurrence and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dianhydromannitol, particularly the isomer 1,4:3,6-dianhydro-D-mannitol (commonly known as isomannide), is a rigid, bicyclic diol garnering significant interest as a sustainable, bio-based platform chemical for the synthesis of advanced polymers and pharmaceutical intermediates. Contrary to some assumptions, this compound is not found in nature. Instead, it is a synthetic derivative of D-mannitol, a naturally abundant sugar alcohol. This technical guide provides a comprehensive overview of the bio-based sources of D-mannitol, detailing its natural occurrence in various organisms. It further outlines the biotechnological and chemical methodologies for the production of D-mannitol and its subsequent conversion to this compound, presenting quantitative data, detailed experimental protocols, and key chemical pathways.

Natural Occurrence and Bio-Based Sources of the Precursor: D-Mannitol

The journey to bio-based this compound begins with its precursor, D-mannitol. This six-carbon sugar alcohol is widely distributed in nature, serving various physiological roles in a diverse range of organisms, from stress tolerance to energy storage.

D-Mannitol in Brown Algae (Phaeophyceae)

Brown seaweeds are a major and commercially significant source of D-mannitol, where it can constitute a substantial portion of their dry weight.[1][2] It is a primary product of photosynthesis in these organisms and its concentration can vary with species, season, and environmental conditions.[2]

| Brown Algae Species | Mannitol Content (% of dry weight) | Reference |

| Laminaria digitata | 3 - 21% | [3] |

| Sargassum spp. | 20 - 30% | [1] |

| Macrocystis pyrifera | up to 12.4% | [3] |

| Rugulopteryx okamurae | up to 11.9% | [4] |

D-Mannitol in Fungi

D-mannitol is a prevalent polyol in the fungal kingdom, found in mycelia, fruiting bodies, and spores.[5][6] It plays a crucial role as a storage carbohydrate, an osmoprotectant, and in protecting against oxidative stress.[5] In the spores of some species, such as Aspergillus niger, mannitol can account for 10-15% of the dry weight.[7] The horn of plenty mushroom (Craterellus cornucopioides) is also a notable source, with carbohydrates being mostly mannitol.[8]

| Fungal Species | Mannitol Content (% of dry weight) | Reference |

| Aspergillus niger (conidiospores) | 10 - 15% | [7] |

| Agaricus bisporus (fruiting bodies) | up to 50% | [9] |

Production of D-Mannitol from Bio-Based Feedstocks

While direct extraction from natural sources like seaweed is feasible, industrial-scale production of D-mannitol often relies on biotechnological and chemical conversion of readily available biomass.

Biotechnological Production via Fermentation

A highly efficient and increasingly favored method for D-mannitol production is through fermentation, particularly using heterofermentative lactic acid bacteria (LAB).[10] These microorganisms can convert fructose to mannitol with high yields.[10]

| Microorganism | Substrate | Yield | Volumetric Productivity | Reference |

| Leuconostoc mesenteroides ATCC-9135 | Fructose | 93 - 97% | >20 g L⁻¹ h⁻¹ | [10] |

| Leuconostoc mesenteroides NRRL B-1149 | 20% Fructose (fed-batch) | 89.5% (of theoretical) | Not specified | [11] |

| Lactobacillus intermedius NRRL B-3693 | Fructose syrup | Not specified | 2.98 g L⁻¹ h⁻¹ | [2] |

This protocol is a generalized procedure based on established methods for mannitol production using Leuconostoc mesenteroides.

1. Media Preparation: A suitable medium, such as a modified MRS medium, is prepared containing a carbon source (e.g., a mixture of glucose and fructose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.[12] A typical medium might consist of 10 g/L peptone, 5 g/L yeast extract, 2 g/L ammonium citrate, 5 g/L sodium acetate, 0.1 g/L magnesium sulfate, 0.05 g/L manganese sulfate, and 2 g/L disodium phosphate.[12]

2. Inoculum Preparation: A seed culture of Leuconostoc mesenteroides is prepared by inoculating a small volume of the fermentation medium and incubating under optimal growth conditions (e.g., 28°C) until a desired cell density is reached.

3. Fermentation: The production-scale fermentation is carried out in a bioreactor. The fermentation broth is inoculated with the seed culture. Key parameters are controlled:

-

Temperature: Maintained between 25°C and 37°C.[12]

-

pH: Controlled at a range of 5.0 to 6.0, often using NaOH or NH₄OH.[11][12]

-

Aeration: Fermentation is typically carried out under anaerobic or microaerophilic conditions.[11]

-

Substrate Feeding: A fed-batch strategy, where the fructose solution is added continuously or intermittently, can improve yields and productivity.[1][11]

4. Downstream Processing:

-

Cell Separation: The bacterial cells are removed from the fermentation broth by centrifugation or filtration.[10][13]

-

Concentration: The supernatant is concentrated by evaporation to increase the mannitol concentration.[10][13]

-

Crystallization: Mannitol is crystallized from the concentrated solution by cooling.[10]

-

Purification: The mannitol crystals are separated by filtration and can be further purified by recrystallization.[10]

Chemical Synthesis from Fructose

D-mannitol can also be produced by the chemical hydrogenation of D-fructose. This process typically uses a Raney nickel catalyst at high temperature and pressure.[2][9] However, this method often results in a mixture of D-mannitol and its isomer, D-sorbitol, requiring further separation steps.[2]

Synthesis of this compound (Isomannide)

1,4:3,6-dianhydro-D-mannitol (isomannide) is synthesized from D-mannitol through a double dehydration reaction, typically under acidic conditions.

Figure 1: Dehydration pathway of D-Mannitol to Isomannide.

Chemical Synthesis Protocols

Protocol 1: Using Gaseous Hydrogen Chloride This method utilizes gaseous hydrogen chloride as the dehydrating agent.[14]

-

Reaction Setup: 400 parts of D-mannitol and 20 parts of acetyl chloride are placed in a pressure reactor.

-

Reaction Conditions: The reactor is pressurized with 40 bar of hydrogen chloride at room temperature and then heated to 50°C.

-

Work-up: After the reaction, the pressure is released, and the mixture is neutralized with a sodium hydroxide solution.

-

Purification: The product, isomannide, is purified by fractional distillation under vacuum. This process can yield up to 65% of the theoretical amount.[14]

Protocol 2: Using Sulfuric Acid (Monitored by ¹³C NMR) This protocol describes the dehydration of D-mannitol using sulfuric acid.[15]

-

Reaction: D-mannitol is dissolved in 3 M sulfuric acid and heated.

-

Monitoring: The reaction progress, including the formation of intermediates like 1,4-anhydro-D-mannitol, is monitored by ¹³C NMR spectroscopy.

-